molecular formula C16H19Br2ClN4O4S2 B12510343 2-(4-Bromophenyl)-1lambda6,2,5-thiadiazolidine-1,1-dione; [(4-bromophenyl)sulfamoyl](2-chloroethyl)amine

2-(4-Bromophenyl)-1lambda6,2,5-thiadiazolidine-1,1-dione; [(4-bromophenyl)sulfamoyl](2-chloroethyl)amine

Cat. No.: B12510343
M. Wt: 590.7 g/mol
InChI Key: ZRYSTBRPOCNDJY-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1??,2,5-thiadiazolidine-1,1-dione; (4-bromophenyl)sulfamoylamine is a complex organic compound that features a bromophenyl group and a thiadiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1??,2,5-thiadiazolidine-1,1-dione typically involves the reaction of 4-bromophenyl isothiocyanate with ethylenediamine under controlled conditions. The reaction is carried out in a solvent such as dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1??,2,5-thiadiazolidine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-bromophenyl)-1??,2,5-thiadiazolidine-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1??,2,5-thiadiazolidine-1,1-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-1??,2,5-thiadiazolidine-1,1-dione is unique due to its thiadiazolidine ring, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other brominated aromatic compounds and enhances its potential for diverse applications .

Properties

Molecular Formula

C16H19Br2ClN4O4S2

Molecular Weight

590.7 g/mol

IUPAC Name

4-bromo-N-(2-chloroethylsulfamoyl)aniline;2-(4-bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide

InChI

InChI=1S/C8H10BrClN2O2S.C8H9BrN2O2S/c9-7-1-3-8(4-2-7)12-15(13,14)11-6-5-10;9-7-1-3-8(4-2-7)11-6-5-10-14(11,12)13/h1-4,11-12H,5-6H2;1-4,10H,5-6H2

InChI Key

ZRYSTBRPOCNDJY-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)N1)C2=CC=C(C=C2)Br.C1=CC(=CC=C1NS(=O)(=O)NCCCl)Br

Origin of Product

United States

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